molecular formula C20H23N3O2S2 B6216408 N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide CAS No. 2728435-07-0

N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide

Cat. No. B6216408
CAS RN: 2728435-07-0
M. Wt: 401.5
InChI Key:
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Description

N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide, commonly referred to as TBPS, is a synthetic compound that has seen a wide range of applications in the scientific research field. TBPS has been studied extensively for its ability to modulate the activity of enzymes and other proteins, as well as its ability to interact with other small molecules and even proteins. TBPS has been used in a variety of applications, including drug discovery, drug delivery, and drug development.

Mechanism of Action

TBPS is known to modulate the activity of enzymes and other proteins. It does this by binding to the active site of the enzyme or protein, which prevents the binding of other molecules to that site. This can inhibit the activity of the enzyme or protein, or it can activate the enzyme or protein, depending on the type of molecule that is bound. TBPS can also interact with other small molecules, such as hormones and neurotransmitters, and it can interact with proteins, such as receptors and enzymes.
Biochemical and Physiological Effects
TBPS has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and other proteins, to interact with other small molecules, and to interact with proteins. TBPS has also been shown to have an effect on the brain, the immune system, and cancer cells.

Advantages and Limitations for Lab Experiments

The use of TBPS in laboratory experiments has a number of advantages. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using TBPS in laboratory experiments. It is not very soluble in water, so it can be difficult to work with in aqueous solutions. It can also be difficult to control the concentration of TBPS in a solution, as it is not very soluble in most solvents.

Future Directions

There are a number of potential future directions for research involving TBPS. It could be used to study the effects of drugs on the brain, the immune system, and cancer cells. It could also be used to study the interaction of small molecules and proteins, and to study the effects of drugs on enzymes and other proteins. Additionally, TBPS could be used to develop new drugs or to improve existing drugs. Finally, TBPS could be used to develop new delivery systems for drugs, such as nanoparticles or liposomes.

Synthesis Methods

TBPS can be synthesized through a variety of methods, including direct synthesis, solid-phase synthesis, and liquid-phase synthesis. Direct synthesis involves the direct reaction of a starting material with an appropriate reagent, such as an amine, to form the desired product. Solid-phase synthesis involves the use of a solid support, such as a solid-phase resin, to support the reaction. Liquid-phase synthesis involves the use of a liquid solvent to support the reaction.

Scientific Research Applications

TBPS has been used in a variety of scientific research applications. It has been used to study the activity of enzymes and other proteins, to study the interaction of small molecules and proteins, and to study the effects of drugs on cells and organisms. TBPS has also been used to study the effects of drugs on the brain, to study the effects of drugs on the immune system, and to study the effects of drugs on cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide involves the reaction of 4-tert-butylaniline with 2-bromo-4-nitrothiazole to form 4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}aniline. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form the final product.", "Starting Materials": [ "4-tert-butylaniline", "2-bromo-4-nitrothiazole", "4-chlorobenzenesulfonyl chloride" ], "Reaction": [ "Step 1: 4-tert-butylaniline is reacted with 2-bromo-4-nitrothiazole in the presence of a base such as potassium carbonate in DMF to form 4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}aniline.", "Step 2: 4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}aniline is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine in an organic solvent such as dichloromethane to form N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

2728435-07-0

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5

Purity

94

Origin of Product

United States

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